molecular formula C10H9NS B8303288 5-Cyclopropyl-1,3-benzothiazole

5-Cyclopropyl-1,3-benzothiazole

Cat. No.: B8303288
M. Wt: 175.25 g/mol
InChI Key: YHEZORXATMYAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a cyclopropyl group at the 5th position. Benzothiazoles are known for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electronic properties and structural versatility.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

5-cyclopropyl-1,3-benzothiazole

InChI

InChI=1S/C10H9NS/c1-2-7(1)8-3-4-10-9(5-8)11-6-12-10/h3-7H,1-2H2

InChI Key

YHEZORXATMYAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)SC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Structural Characterization

Benzothiazoles are characterized using NMR, IR, and mass spectrometry. Key distinctions arise from substituent-induced shifts:

  • ¹H NMR : Cyclopropyl protons (δ ~0.5–2.0 ppm) would appear as complex multiplets due to ring strain, contrasting sharply with phenyl-substituted derivatives (aromatic protons δ ~7.0–8.5 ppm).
  • ¹³C NMR : The cyclopropyl carbons (δ ~5–15 ppm) differ markedly from phenyl carbons (δ ~125–140 ppm).

These spectral differences aid in structural elucidation and purity assessment. For example, 2-phenyl-1,3-benzothiazole (4a) shows a singlet for the C2 proton at δ 8.35 ppm, absent in 5-substituted derivatives due to altered symmetry .

Data Table: Key Comparisons of Benzothiazole Derivatives

Compound Substituent Position Yield (%) Key Property
2-Phenyl-1,3-benzothiazole Phenyl 2 >90 High solubility in organic solvents
5-Cyclopropyl-1,3-benzothiazole Cyclopropyl 5 N/A* Predicted enhanced steric hindrance
6-Nitro-1,3-benzothiazole Nitro 6 75 Electron-withdrawing, reduced yield

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